molecular formula C15H31NO2S B13175103 tert-Butyl N-[6-(butan-2-ylsulfanyl)hexyl]carbamate

tert-Butyl N-[6-(butan-2-ylsulfanyl)hexyl]carbamate

Cat. No.: B13175103
M. Wt: 289.5 g/mol
InChI Key: NKTSQNVHHJUEIH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[6-(butan-2-ylsulfanyl)hexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable hexyl chain containing a butan-2-ylsulfanyl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[6-(butan-2-ylsulfanyl)hexyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl N-[6-(butan-2-ylsulfanyl)hexyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-[6-(butan-2-ylsulfanyl)hexyl]carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form stable complexes with various enzymes and proteins, potentially inhibiting their activity. The sulfanyl group may also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[6-(butan-2-ylsulfanyl)hexyl]carbamate is unique due to its specific combination of a tert-butyl carbamate group and a butan-2-ylsulfanyl hexyl chain. This structure provides distinct chemical properties and reactivity, making it valuable for specialized research applications .

Properties

Molecular Formula

C15H31NO2S

Molecular Weight

289.5 g/mol

IUPAC Name

tert-butyl N-(6-butan-2-ylsulfanylhexyl)carbamate

InChI

InChI=1S/C15H31NO2S/c1-6-13(2)19-12-10-8-7-9-11-16-14(17)18-15(3,4)5/h13H,6-12H2,1-5H3,(H,16,17)

InChI Key

NKTSQNVHHJUEIH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)SCCCCCCNC(=O)OC(C)(C)C

Origin of Product

United States

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